molecular formula C4H12ClNO2S B6201315 (2S)-1-methanesulfonylpropan-2-amine hydrochloride CAS No. 2694056-63-6

(2S)-1-methanesulfonylpropan-2-amine hydrochloride

Cat. No.: B6201315
CAS No.: 2694056-63-6
M. Wt: 173.7
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Description

(2S)-1-methanesulfonylpropan-2-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride typically involves the reaction of appropriate amines with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methanesulfonylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-1-methanesulfonylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2S)-1-methanesulfonylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine hydrochloride: A compound with similar structural features but different pharmacological properties.

    Pseudoephedrine hydrochloride: Another related compound used as a decongestant.

    Methanesulfonyl chloride: A reagent used in the synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride.

Uniqueness

This compound is unique due to its specific configuration and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

2694056-63-6

Molecular Formula

C4H12ClNO2S

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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